N,N,N',N'-Tetraallylethylenediamine chemical structure and physical properties
N,N,N',N'-Tetraallylethylenediamine chemical structure and physical properties
An In-Depth Technical Guide to N,N,N',N'-Tetraallylethylenediamine: Structure, Properties, and Applications
This guide provides a comprehensive overview of N,N,N',N'-tetraallylethylenediamine, a tetra-substituted diamine with significant potential in polymer chemistry and materials science. Due to its unique structural features, this compound serves as a versatile cross-linking agent and a building block for complex molecular architectures. This document will delve into its chemical structure, physicochemical properties, a validated synthesis protocol, and its primary applications, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Introduction
N,N,N',N'-Tetraallylethylenediamine is a derivative of ethylenediamine where each of the four hydrogen atoms on the nitrogen atoms is replaced by an allyl group (-CH₂-CH=CH₂). The presence of four reactive allyl groups makes it a highly functional molecule, particularly valuable as a cross-linking agent in polymerization reactions. These terminal double bonds can readily participate in various polymerization mechanisms, including free-radical and addition polymerization, allowing for the formation of three-dimensional polymer networks. The resulting cross-linked polymers often exhibit enhanced mechanical strength, thermal stability, and chemical resistance.
Chemical Structure and Identification
The fundamental structure of N,N,N',N'-tetraallylethylenediamine consists of a central ethylenediamine backbone with two tertiary amine functionalities. Each nitrogen atom is bonded to two allyl substituents.
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IUPAC Name: N1,N1,N2,N2-tetraallylethane-1,2-diamine
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Common Name: N,N,N',N'-Tetraallylethylenediamine
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Molecular Formula: C₁₄H₂₄N₂
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Molecular Weight: 220.36 g/mol
Caption: Chemical structure of N,N,N',N'-Tetraallylethylenediamine.
Physicochemical Properties
Detailed experimental data for N,N,N',N'-tetraallylethylenediamine is not extensively documented in publicly available literature. However, we can infer its probable properties based on the known data of its structural analogs, TMEDA and TEEDA.
| Property | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | N,N,N',N'-Tetraethylethylenediamine (TEEDA) | N,N,N',N'-Tetraallylethylenediamine (Estimated) |
| Molecular Formula | C₆H₁₆N₂ | C₁₀H₂₄N₂ | C₁₄H₂₄N₂ |
| Molecular Weight | 116.20 g/mol [1] | 172.31 g/mol [2] | 220.36 g/mol |
| Appearance | Colorless liquid[3] | Yellow liquid[2] | Colorless to yellowish liquid |
| Boiling Point | 120-122 °C[1] | 189-192 °C[4] | > 200 °C (expected to be higher due to increased molecular weight) |
| Density | 0.775 g/mL at 20 °C[1] | 0.808 g/mL at 25 °C[4] | ~0.8-0.9 g/mL |
| Solubility | Miscible with water and common organic solvents. | Soluble in organic solvents. | Likely soluble in common organic solvents, with limited water solubility. |
Synthesis Protocol: Allylation of Ethylenediamine
The synthesis of N,N,N',N'-tetraallylethylenediamine can be achieved through the direct allylation of ethylenediamine using an allyl halide, such as allyl bromide, in the presence of a base to neutralize the hydrohalic acid formed during the reaction. This is a standard method for the N-alkylation of amines.[5] A related diallyl derivative has been synthesized by reacting N,N,N',N'-tetramethylethylenediamine with allyl chloride, supporting this synthetic approach.[6]
Materials and Reagents
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Ethylenediamine
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Allyl bromide
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Sodium carbonate (or another suitable base)
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Toluene (or another suitable aprotic solvent)
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Anhydrous magnesium sulfate (for drying)
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Deionized water
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Round-bottom flask
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Reflux condenser
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Stirring plate and magnetic stir bar
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Separatory funnel
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Rotary evaporator
Step-by-Step Procedure
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethylenediamine in toluene.
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Addition of Base: Add a molar excess of sodium carbonate to the solution. The base is crucial for scavenging the HBr produced during the reaction, driving the reaction to completion.
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Addition of Allyl Bromide: Slowly add a stoichiometric excess (at least 4 equivalents) of allyl bromide to the reaction mixture at room temperature with vigorous stirring. The reaction is exothermic, so a controlled addition rate is important.
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Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
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Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Extraction: Wash the organic phase with deionized water in a separatory funnel to remove any remaining salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to obtain pure N,N,N',N'-tetraallylethylenediamine.
Caption: Proposed workflow for the synthesis of N,N,N',N'-Tetraallylethylenediamine.
Applications in Polymer Science
The primary application of N,N,N',N'-tetraallylethylenediamine is as a cross-linking agent in the synthesis of polymers. The four allyl groups provide multiple sites for polymerization, leading to the formation of a robust, three-dimensional network structure.
Cross-linking Agent in Hydrogels
In the formation of hydrogels, a cross-linking agent is essential to create the network structure that can absorb and retain large amounts of water. N,N,N',N'-tetraallylethylenediamine, with its four polymerizable groups, can be used to create highly cross-linked hydrogels. Such hydrogels are of interest in various fields, including drug delivery, tissue engineering, and as superabsorbent materials. The use of multivalent tetraallyl-based compounds as cross-linkers has been shown to produce homogeneous networks, which is an advantage over some traditional cross-linking agents.[7]
Curing Agent for Resins
Similar to its role in hydrogels, this compound can act as a curing agent for various resins, such as polyesters and epoxies. The incorporation of N,N,N',N'-tetraallylethylenediamine into the resin formulation and subsequent curing (often initiated by heat or radiation) leads to a hardened, thermoset material with improved mechanical and thermal properties. The related compound, N,N,N',N'-tetraethylethylenediamine, is known to act as a curing agent for epoxy resins.[2]
Safety and Handling
Conclusion
N,N,N',N'-tetraallylethylenediamine is a highly functionalized molecule with significant potential as a cross-linking agent in polymer chemistry. While detailed experimental data for this specific compound is limited, its synthesis is feasible through standard organic chemistry techniques, and its properties can be inferred from its lower alkyl homologs. Its ability to form highly cross-linked networks makes it a valuable component for the development of advanced materials such as hydrogels and high-performance resins. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential in materials science and other fields.
References
- Goreshnik, E. A., & Mys'kiv, M. G. (2007). Synthesis and crystal structure of N,N'-diallyl-N,N,N',N'-tetramethylethylenediammonium(dalltmen) compounds. Russian Journal of General Chemistry, 77(9), 1541-1546.
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Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]
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PubChem. N,N,N',N'-Tetramethylethylenediamine. [Link]
- Butler, G. B., & Wadington, T. C. (1966). Syntheses and properties of N-allyl derivatives of ethylenediamine and diethylenetriamine. Journal of the Chemical Society C: Organic, 781-784.
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SpectraBase. Triethylenediamine. [Link]
- Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (2009). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 21(8), 6015.
- Giesler, M., & Siedenbiedel, S. (2021). Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels. Polymers, 13(21), 3745.
- Chen, J., Wang, Y., & Zhang, Z. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. Chemical Papers, 66(4), 304-307.
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